molecular formula C15H13NO5S2 B2670974 (Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 300812-74-2

(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2670974
CAS No.: 300812-74-2
M. Wt: 351.39
InChI Key: XIFCQCVLPAEKCI-GHXNOFRVSA-N
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Description

(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic compound belonging to the chemical class of rhodanine derivatives, which are extensively investigated for their potent biological activities. This (Z)-isomer is a key intermediate and a structural analog in the development of novel covalent inhibitors, particularly those targeting oncogenic mutants of the KRAS protein, a high-value target in oncology. The compound's core structure features an electrophilic warhead that can facilitate covalent binding to target cysteine residues, a mechanism crucial for inhibiting the activity of notoriously difficult-to-drug proteins like KRAS G12C. Research into this compound and its analogs focuses on their ability to induce apoptosis and inhibit proliferation in various cancer cell lines. Beyond oncology, the structural motif of this compound is associated with significant anti-inflammatory and antioxidant properties, making it a valuable scaffold for developing new therapeutic agents for inflammatory diseases. Its research value is further amplified by its role as a chemical probe for studying disease pathways involving protein-protein interactions and redox signaling. The compound is for research use only in biochemical and cell-based assays to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

methyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S2/c1-19-13(17)4-5-16-14(18)12(23-15(16)22)7-9-2-3-10-11(6-9)21-8-20-10/h2-3,6-7H,4-5,8H2,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFCQCVLPAEKCI-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step often involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a base such as piperidine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, (Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate has shown potential as an antitumor agent. Studies have indicated its ability to induce apoptosis and cell cycle arrest in cancer cell lines .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with cellular targets, leading to the disruption of critical biological pathways. For instance, its antitumor activity is attributed to its ability to interfere with DNA replication and repair mechanisms, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations in Substituents

The target compound’s benzodioxole and ester groups distinguish it from analogs. Key comparisons include:

Compound Name Substituent Groups Key Structural Features
Target Compound Benzo[d][1,3]dioxol-5-ylmethylene, methyl propanoate Benzodioxole (electron-rich aromatic system), ester group for solubility
5b () 1-methyl-1H-indol-3-ylmethylene, 3-hydroxyphenyl Indole moiety (π-π interactions), hydroxyl group (hydrogen bonding)
Compound 10 () Thiophen-2-ylmethylene Thiophene (increased lipophilicity), carboxylic acid (polarity)
Compound 4-methylbenzylidene, propanamide Methylbenzylidene (steric effects), amide (hydrogen bonding vs. ester hydrolysis)
Compound Isobutoxy-3-methylphenyl, methoxypropyl Pyrazole core (rigidity), isobutoxy group (hydrophobicity)

Analytical Characterization

  • Spectroscopy : NMR and IR () confirm substituent integration and Z-configuration. The benzodioxole’s aromatic protons would appear as distinct doublets in ¹H NMR .
  • Chromatography : Purity is assessed via TLC and GC (), critical for bioactive compound validation .

Key Research Findings and Implications

Substituent Impact :

  • Electron-donating groups (e.g., benzodioxole) enhance stability and binding to hydrophobic pockets.
  • Esters (target compound) vs. amides () or acids (Compound 10) alter pharmacokinetics .

Bioactivity Potential: The benzodioxole moiety may confer dual antimicrobial and anticancer activity, as seen in structurally related natural products () .

Future Directions :

  • Structure-activity relationship (SAR) studies to optimize the ester chain length.
  • In vivo testing against microbial pathogens or cancer models, leveraging insights from and .

Biological Activity

(Z)-Methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thioxothiazolidine ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of 287.31 g/mol .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The thiazolidinone precursor reacts with benzo[d][1,3]dioxole aldehyde under acidic or basic conditions.
  • Cyclization : The reaction leads to the formation of the thioxothiazolidine core.
  • Functionalization : Additional functional groups may be introduced to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including our target compound, exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds showed activity against various Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin by 10–50 times in efficacy. The most sensitive bacteria included Enterobacter cloacae, while E. coli was among the most resistant .
CompoundMIC (mg/mL)MBC (mg/mL)
Compound 80.004–0.030.008–0.06
Compound 120.015-

Antifungal Activity

The antifungal properties were also notable, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungal strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in disease pathways, such as serine proteases and metalloproteases.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, reducing proliferation rates.
  • Reactive Oxygen Species Modulation : Acting as an antioxidant, it modulates oxidative stress responses in cells .

Case Studies

Several case studies have highlighted the compound's potential in treating various diseases:

  • Cancer Research : A study indicated that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
  • Infection Models : Animal models demonstrated reduced infection rates when treated with thiazolidinone derivatives compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and how is its stereochemical configuration confirmed?

  • Methodological Answer : The compound is synthesized via a multi-step route starting with the condensation of benzo[d][1,3]dioxol-5-carbaldehyde with thiazolidinedione derivatives. For example, potassium salt intermediates (e.g., compound 3 in ) are generated using KOH/DMF, followed by alkylation with ethyl bromoacetate to introduce the propanoate side chain . The (Z)-configuration is confirmed via 1H^1H-NMR analysis, where the vinylic proton (CH2_2) resonates as a distinct singlet (e.g., δH = 4.18 ppm for related derivatives) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can unambiguously assign stereochemistry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) groups .
  • NMR : 1H^1H-NMR identifies the methylene protons (e.g., δH = 4.18 ppm for CH2_2) and aromatic protons from the benzodioxole moiety (δH = 6.7–7.2 ppm) .
  • Elemental Analysis : Validates purity (>98%) and stoichiometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 406.05) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro studies demonstrate α-amylase inhibition (IC50_{50} ~10–20 µM) and antioxidant activity (e.g., DPPH radical scavenging, EC50_{50} ~50 µM) . In vivo rodent models show antidiabetic effects, including reduced blood glucose levels (~30% decrease at 50 mg/kg) and improved lipid profiles . These assays follow standardized protocols, such as the starch-iodine method for α-amylase inhibition and the OECD 423 guideline for toxicity .

Advanced Research Questions

Q. How can computational docking studies elucidate the binding interactions of this compound with α-amylase?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that the benzodioxole ring occupies the hydrophobic pocket of α-amylase, while the thioxothiazolidinone core forms hydrogen bonds with catalytic residues (e.g., Asp197 and Glu233). Key interactions include:

  • π-π stacking between the benzodioxole and Trp58/Trp58.
  • Hydrogen bonding between the 4-oxo group and Arg195 .
    Free energy calculations (ΔG ~-8.5 kcal/mol) correlate with experimental IC50_{50} values .

Q. What structural modifications enhance the pantothenate synthetase (PS) inhibitory activity of this compound?

  • Methodological Answer : Ring-opening of the benzodioxole moiety (e.g., replacing it with trimethoxybenzylidene) improves PS inhibition (IC50_{50} = 350 nM vs. 1.2 µM for the parent compound) by increasing hydrophobic interactions with the enzyme’s active site . Modifications to the propanoate side chain (e.g., introducing hydrazide groups) further enhance binding affinity through additional hydrogen bonding .

Q. How do crystallographic refinement methods (e.g., SHELXL) resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer : SHELXL refines X-ray diffraction data by optimizing parameters like thermal displacement factors (B-factors) and resolving twinning in high-symmetry space groups. For example:

  • Twinning : SHELXL’s TWIN command corrects for pseudo-merohedral twinning in monoclinic crystals.
  • Hydrogen Bonding : The program identifies key interactions, such as C=O···H-N (2.8 Å) between the thioxothiazolidinone and adjacent molecules .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using the same enzyme source (e.g., porcine pancreatic α-amylase vs. human recombinant) to eliminate variability .
  • SAR Analysis : Compare derivatives with systematic substitutions (e.g., benzodioxole vs. phenyl groups) to isolate structural contributors to activity .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) to identify outliers and validate trends .

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